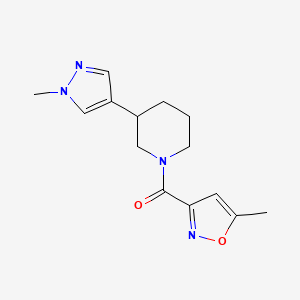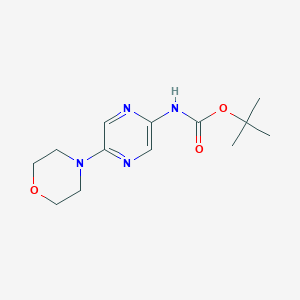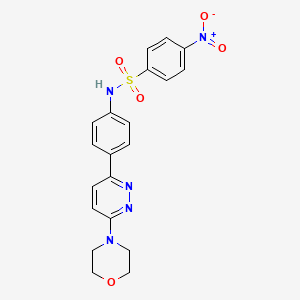![molecular formula C15H15N5O3S2 B2529225 2-[2-(2-{[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルスルファニル}アセトアミド)-1,3-チアゾール-4-イル]酢酸エチル CAS No. 307512-56-7](/img/structure/B2529225.png)
2-[2-(2-{[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルスルファニル}アセトアミド)-1,3-チアゾール-4-イル]酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate is a complex organic compound that features a triazolopyridine moiety, a thiazole ring, and an ethyl ester group
科学的研究の応用
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme mechanisms.
Industrial Applications: Its unique structure allows for potential use in material sciences and as a building block for more complex molecules.
作用機序
Triazoles
are a class of compounds that have been found to have a wide range of biological activities. They are often used in medicinal chemistry due to their potential as antiviral, antimicrobial, and antitumor agents . The presence of a triazole ring can enhance the antimicrobial activity of compounds .
生化学分析
Biochemical Properties
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . Additionally, the thiazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating protein function .
Cellular Effects
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with kinase enzymes can result in the inhibition of cell proliferation and induction of apoptosis in certain cell types . Furthermore, it has been observed to modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in treated cells .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate involves its binding interactions with specific biomolecules. The triazolopyridine moiety binds to the ATP-binding site of kinase enzymes, inhibiting their activity and preventing phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival. Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and consistent modulation of gene expression . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical studies .
Metabolic Pathways
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its distribution and availability to target cells .
Subcellular Localization
The subcellular localization of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . It can also translocate to the nucleus, where it binds to transcription factors and modulates gene expression . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides.
Thiazole Ring Formation: The thiazole ring can be synthesized via a one-pot reaction using dicationic molten salts as catalysts.
Final Coupling: The final step involves coupling the triazolopyridine and thiazole intermediates with ethyl acetate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for the microwave-mediated steps and ensuring high yields and purity through efficient purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate is unique due to its combination of a triazolopyridine moiety and a thiazole ring, which imparts distinct chemical and biological properties not commonly found in similar compounds.
特性
IUPAC Name |
ethyl 2-[2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-23-13(22)7-10-8-24-14(16-10)17-12(21)9-25-15-19-18-11-5-3-4-6-20(11)15/h3-6,8H,2,7,9H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJKIFCCITJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)
![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)

![3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2529150.png)
![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide](/img/structure/B2529153.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2529154.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529157.png)

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)
